molecular formula C12H16O3 B14386084 2,2-Dimethoxy-4-phenylbut-3-en-1-ol CAS No. 90054-96-9

2,2-Dimethoxy-4-phenylbut-3-en-1-ol

Cat. No.: B14386084
CAS No.: 90054-96-9
M. Wt: 208.25 g/mol
InChI Key: JMYUGTXWQXSOII-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-4-phenylbut-3-en-1-ol is an organic compound with the molecular formula C12H16O3 It is a derivative of butenol and features a phenyl group attached to the butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-4-phenylbut-3-en-1-ol typically involves the reaction of 4-phenyl-3-buten-2-one with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-4-phenylbut-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenylbutanone, while reduction with sodium borohydride can produce phenylbutanol .

Scientific Research Applications

2,2-Dimethoxy-4-phenylbut-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-4-phenylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethoxy-4-phenylbut-3-en-1-ol is unique due to the presence of two methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules .

Properties

CAS No.

90054-96-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2,2-dimethoxy-4-phenylbut-3-en-1-ol

InChI

InChI=1S/C12H16O3/c1-14-12(10-13,15-2)9-8-11-6-4-3-5-7-11/h3-9,13H,10H2,1-2H3

InChI Key

JMYUGTXWQXSOII-UHFFFAOYSA-N

Canonical SMILES

COC(CO)(C=CC1=CC=CC=C1)OC

Origin of Product

United States

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